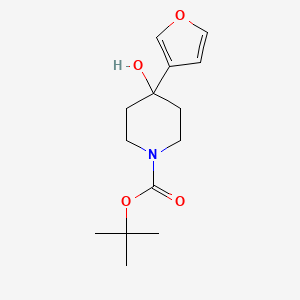

1-Boc-4-(3-furyl)-4-piperidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(furan-3-yl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-13(2,3)19-12(16)15-7-5-14(17,6-8-15)11-4-9-18-10-11/h4,9-10,17H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIVRLOHGBUERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Boc 4 3 Furyl 4 Piperidinol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to 1-Boc-4-(3-furyl)-4-piperidinol logically deconstructs the target molecule into readily available starting materials. The key disconnection occurs at the C4 position of the piperidine (B6355638) ring, specifically at the bond between the piperidine carbon and the furan (B31954) ring. This bond is formed between a carbonyl carbon and a nucleophilic carbon, pointing towards a carbonyl addition reaction as the final constructive step.

The most logical and widely adopted precursor for the piperidine core of the target molecule is 1-Boc-4-piperidone . un.orgincb.org This compound is a commercially available and stable solid, making it an ideal starting point for synthesis. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves two critical functions: it deactivates the nitrogen, preventing it from interfering with subsequent reactions, and it enhances the solubility of the piperidine ring in common organic solvents. federalregister.gov The ketone at the 4-position provides a reactive electrophilic site, perfectly poised for the introduction of a nucleophilic partner to create the desired tertiary alcohol. chemicalbook.comdtic.mil The use of 1-Boc-4-piperidone is a well-established strategy in the synthesis of various 4-substituted piperidine derivatives, including precursors for fentanyl and its analogues. un.orgincb.orgfederalregister.govcaymanchem.com

The introduction of the 3-furyl group onto the piperidine skeleton is the pivotal step in the synthesis. This is achieved by forming a carbon-carbon bond between the C4 carbonyl of 1-Boc-4-piperidone and the C3 position of a furan ring. The most direct method involves the nucleophilic addition of a 3-furyl organometallic species.

Two primary organometallic reagents are considered for this purpose:

3-Furyllithium : This organolithium reagent can be generated in situ by the deprotonation of furan at the 3-position or, more commonly, through a halogen-metal exchange reaction, typically by treating 3-bromofuran (B129083) or 3-iodofuran with an alkyllithium reagent like n-butyllithium at low temperatures.

3-Furylmagnesium bromide : This Grignard reagent is prepared by reacting 3-bromofuran with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Both reagents provide a nucleophilic 3-furyl carbanion equivalent that can readily attack the electrophilic carbonyl carbon of 1-Boc-4-piperidone. libretexts.orglibretexts.orguoanbar.edu.iq

The addition of the 3-furyl nucleophile to the prochiral ketone of 1-Boc-4-piperidone results in the formation of a quaternary stereocenter at the C4 position. In the absence of chiral directing groups or catalysts, this reaction will produce a racemic mixture of the two possible enantiomers. The piperidine ring itself exists in a dynamic equilibrium of chair conformations. In analogous 4-alkyl-4-arylpiperidine systems, the stereochemistry at the C4 position can significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity. nih.gov For instance, the orientation of the newly introduced aryl group (axial vs. equatorial) can be influenced by other substituents on the piperidine ring. nih.gov While this article does not delve into specific methods for asymmetric synthesis, it is a critical consideration for any application where a single enantiomer of this compound is required.

Carbon-Carbon Bond Formation Processes

The core of the synthesis lies in the creation of the C4-furyl bond, which establishes the final quaternary alcohol structure.

The reaction of organometallic reagents with ketones is a fundamental and highly effective method for constructing tertiary alcohols. libretexts.orguoanbar.edu.iqyoutube.com In the synthesis of this compound, this involves the 1,2-addition of a 3-furyl nucleophile to the carbonyl group of 1-Boc-4-piperidone. organic-chemistry.org

The general procedure involves two distinct steps:

Addition of the Organometallic Reagent : The 3-furyl organolithium or Grignard reagent is added to a solution of 1-Boc-4-piperidone in a dry, aprotic solvent (typically THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. The nucleophilic carbon of the furan ring attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a lithium or magnesium alkoxide intermediate.

Aqueous Workup : The reaction mixture is quenched by the addition of an aqueous solution (such as water or saturated ammonium (B1175870) chloride) to protonate the alkoxide intermediate, yielding the final tertiary alcohol product, this compound.

The table below outlines a typical reaction scheme for this transformation.

| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Reagent Generation | 3-Bromofuran | n-Butyllithium, THF, -78 °C | 3-Furyllithium |

| 2. Nucleophilic Addition | 1-Boc-4-piperidone, 3-Furyllithium | THF, -78 °C to room temp. | Lithium alkoxide intermediate |

| 3. Protonation (Workup) | Lithium alkoxide intermediate | Saturated aq. NH₄Cl | This compound |

While direct organometallic addition to 1-Boc-4-piperidone is the most straightforward approach, other strategies exist for the formation of quaternary carbon centers within a piperidine ring, though they are generally more complex for this specific target. These can include intramolecular cyclization reactions where a suitably substituted acyclic precursor is induced to form the piperidine ring, creating the quaternary center in the process. For example, an intramolecular iodo-aldol cyclization of certain α-substituted enoate aldehydes can produce heterocyclic rings with quaternary centers. organic-chemistry.org Another approach could involve a Nazarov cyclization of a divinyl ketone precursor, which upon hydration and a double Michael addition, could yield a 4-piperidone (B1582916) that is already substituted at the desired position. dtic.mil However, for the direct synthesis of this compound, these methods are less convergent than the organometallic addition to a pre-formed piperidone core.

Functional Group Interconversions and Derivatization Strategies

The reactivity of the constituent functional groups in this compound dictates its utility as a synthetic intermediate. The strategic manipulation of the tertiary alcohol, the N-Boc protecting group, and the furan ring allows for the generation of a library of derivatives with potentially enhanced biological activities.

Transformation of the Tertiary Alcohol Functionality

The tertiary alcohol at the C4 position of the piperidine ring is a key site for derivatization. Unlike primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. libretexts.org However, a range of other transformations can be employed to modify this functional group, leading to ethers, esters, and eliminated products.

Etherification and Esterification:

The formation of ethers and esters from the tertiary alcohol can be achieved under specific conditions. While direct Williamson ether synthesis is often challenging with sterically hindered tertiary alcohols, alternative methods can be employed. For instance, reaction with a suitable alkyl halide in the presence of a strong base or the use of activating agents can facilitate ether formation.

Esterification can be accomplished by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base. The choice of base and reaction conditions is crucial to overcome the steric hindrance of the tertiary center.

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide, Strong Base (e.g., NaH) | Tertiary Ether |

| Esterification | Acyl chloride/anhydride, Base (e.g., pyridine (B92270), DMAP) | Tertiary Ester |

Dehydration:

Acid-catalyzed dehydration of this compound can lead to the formation of the corresponding tetrahydropyridine (B1245486) derivative. This elimination reaction typically proceeds through a carbocation intermediate, and the regioselectivity of the resulting double bond can be influenced by the reaction conditions and the stability of the possible alkene products. libretexts.org

Table of Tertiary Alcohol Transformations

| Transformation | Reagents | Product |

| O-Alkylation | R-X, Base | 1-Boc-4-(3-furyl)-4-alkoxypiperidine |

| O-Acylation | R-COCl, Base | 1-Boc-4-(3-furyl)-4-acyloxypiperidine |

| Dehydration | Acid catalyst (e.g., H₂SO₄, TsOH) | 1-Boc-4-(3-furyl)-1,2,3,6-tetrahydropyridine |

Exploration of Enantioselective and Diastereoselective Synthesis Routes for Related Piperidinols

The presence of a stereocenter at the C4 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms, which is often critical for pharmacological activity. While specific enantioselective syntheses for this exact compound are not extensively documented in readily available literature, general strategies for the asymmetric synthesis of related 4-aryl-4-piperidinols can be extrapolated.

Asymmetric Addition to 1-Boc-4-piperidone:

A primary strategy for introducing chirality at the C4 position is the asymmetric addition of a 3-furyl nucleophile to the prochiral ketone, 1-Boc-4-piperidone. This can be achieved using chiral catalysts or auxiliaries.

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can promote the enantioselective addition of organometallic reagents, such as 3-furyllithium or 3-furylmagnesium bromide, to 1-Boc-4-piperidone.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen or another part of the molecule can direct the stereochemical outcome of the nucleophilic addition.

Diastereoselective Approaches:

For piperidines with additional substituents, diastereoselective methods are crucial. The synthesis of 2,4-disubstituted piperidines has been achieved with a high degree of diastereoselectivity by controlling the reaction sequence. acs.orgnih.govresearchgate.net For instance, the relative stereochemistry of the substituents can be dictated by the order of their introduction. Radical cyclization methods have also been employed to synthesize 2,4-disubstituted piperidines, with the diastereoselectivity influenced by the choice of the radical initiator and reaction conditions. acs.orgresearchgate.net

Furthermore, the aza-Prins cyclization has been utilized for the diastereoselective synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon at the C4 position. rsc.org

Table of Stereoselective Synthesis Strategies for Related Piperidinols

| Strategy | Description | Key Features |

| Asymmetric Nucleophilic Addition | Enantioselective addition of a nucleophile to a prochiral 4-piperidone. | Use of chiral catalysts or auxiliaries. |

| Diastereoselective Cyclization | Cyclization of acyclic precursors to form the piperidine ring with defined stereochemistry. | Control of relative stereochemistry. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture. | Separation of enantiomers. |

Chemical Transformations and Reactivity Profile of 1 Boc 4 3 Furyl 4 Piperidinol

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in 1-Boc-4-(3-furyl)-4-piperidinol is a key site for various chemical transformations, including oxidation, etherification, esterification, and dehydration reactions.

Oxidation Reactions to Ketones

The oxidation of the tertiary alcohol in this compound to the corresponding ketone, 1-Boc-4-(3-furyl)-4-oxopiperidine, is a fundamental transformation. While direct oxidation of tertiary alcohols is not possible without cleavage of a carbon-carbon bond, the related secondary alcohol, 1-Boc-4-hydroxypiperidine, is readily oxidized to 1-Boc-4-piperidone sigmaaldrich.comgoogle.com. Standard oxidation protocols, such as those employing Swern oxidation (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or reagents like Dess-Martin periodinane, are effective for this conversion. The resulting ketone is a versatile intermediate for further functionalization.

It is important to note that the synthesis of the analogous N-phenyl-4-piperidone has been achieved through the oxidation of N-phenyl-4-methyl-4-piperidinol using chromium trioxide (CrO₃) google.com. This suggests that under specific conditions, oxidative procedures can be applied to related tertiary alcohols.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification to yield a variety of derivatives. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed to form ethers. For instance, the synthesis of N-heterocyclic alkyl ethers from N-Boc-4-hydroxypiperidine has been accomplished using Mitsunobu reaction conditions chembk.com.

Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). Alternatively, coupling reactions with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also afford the corresponding esters. The synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester from the corresponding carboxylic acid using potassium carbonate and iodomethane (B122720) in DMF is a related example of such transformations chemicalbook.com.

Dehydration and Elimination Reactions to Olefins

The tertiary alcohol of this compound can be eliminated under acidic or thermal conditions to generate an olefin, specifically 1-Boc-4-(3-furyl)-1,2,3,6-tetrahydropyridine. Common dehydrating agents such as sulfuric acid, phosphoric acid, or Burgess reagent can be utilized for this transformation. The regioselectivity of the elimination will be influenced by the stability of the resulting double bond.

Reactivity of the Piperidine (B6355638) Nitrogen Following N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection unmasks the secondary amine, 4-(3-furyl)-4-piperidinol, which can then undergo a variety of reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The deprotected piperidine nitrogen is nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved by reacting the secondary amine with an alkyl halide, often in the presence of a base like potassium carbonate or triethylamine to neutralize the hydrogen halide byproduct sciencemadness.orgsciencemadness.orgresearchgate.net. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is another effective method for introducing alkyl substituents sciencemadness.org.

N-acylation is typically performed by treating the amine with an acyl chloride, acid anhydride, or by coupling with a carboxylic acid. This reaction is fundamental in the synthesis of many biologically active compounds chemrevlett.com.

Formation of Fused Heterocyclic Systems

The bifunctional nature of the deprotected 4-(3-furyl)-4-piperidinol and its derivatives allows for their use in the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of novel polycyclic structures nih.gov. The synthesis of fused tricyclic heterocycle piperazine (B1678402) and piperidine derivatives has been reported as potential multireceptor atypical antipsychotics nih.gov. Furthermore, the synthesis of various fused heterocycles, such as pyrido-fused systems and oxadiazoles, often involves piperidine intermediates bohrium.comlongdom.orgnih.govresearchgate.net. The strategic functionalization of both the piperidine nitrogen and the furan (B31954) ring or its derivatives can open pathways to complex molecular architectures.

Chemical Modifications and Transformations of the Furyl Ring System

The 3-furyl moiety in this compound is an electron-rich aromatic system, making it susceptible to a range of chemical transformations. These modifications are key to creating diverse molecular architectures. The primary reactions include electrophilic aromatic substitution, cycloaddition reactions, and oxidative cleavage.

Electrophilic Aromatic Substitution:

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituent on the ring. In the case of a 3-substituted furan, electrophilic attack preferentially occurs at the C2 or C5 positions, which are the most activated sites. uci.edulibretexts.org The piperidinol substituent at the 3-position is an alkyl group, which is weakly activating. However, the dominant activating influence is the furan ring's own oxygen atom, which strongly directs substitution to the adjacent alpha positions (C2 and C5).

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents.

Nitration: The introduction of a nitro group (-NO2) can be performed, though it may require mild conditions to avoid degradation of the furan ring.

Friedel-Crafts Reactions: Acylation and alkylation can introduce new carbon-carbon bonds, although the acidic conditions of these reactions can sometimes pose a challenge for the acid-sensitive Boc group and the furan ring itself. uci.edu

Diels-Alder Reaction:

The furan ring can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.comresearchgate.net This transformation allows for the construction of a 7-oxabicyclo[2.2.1]heptene system, which can serve as a precursor to a variety of complex structures. The reaction of furans with dienophiles like maleimides or acetylenedicarboxylates can be influenced by substituents on the furan ring. mdpi.comresearchgate.nettudelft.nl For electron-poor furans, such as those with a formyl group, the use of an aqueous medium can facilitate the reaction. researchgate.net

Oxidative Ring Cleavage:

The furan ring can be cleaved under oxidative conditions to yield 1,4-dicarbonyl compounds. organicreactions.orgnih.gov This transformation is a powerful tool in organic synthesis, effectively using the furan as a masked dicarbonyl functionality. Common reagents for this purpose include ozone (O₃), potassium permanganate (B83412) (KMnO₄), or reagents used in the Achmatowicz reaction, which typically involves the oxidation of a furfuryl alcohol. organicreactions.org The resulting dicarbonyl compound can then be used in subsequent cyclization or derivatization reactions.

Metalation:

Directed ortho-metalation is a key strategy for the regioselective functionalization of aromatic rings. For furan derivatives, lithiation can be directed to a specific position by a suitable directing group. It has been shown that an N-Boc protected amino group at the 3-position of furan can direct lithiation to the C2 position. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.

Table 1: Potential Chemical Transformations of the Furyl Ring

| Transformation Type | Reagents and Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Electrophilic Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or I₂/Pyridine | 2-Halo- or 5-Halo-3-(1-Boc-4-hydroxypiperidin-4-yl)furan | uci.edu |

| Diels-Alder Reaction | Maleimide, Dimethyl acetylenedicarboxylate (B1228247) (DMAD), heat or Lewis acid catalysis | 7-Oxabicyclo[2.2.1]heptene derivatives | mdpi.comrsc.org |

| Oxidative Ring Cleavage | O₃, then Me₂S; or KMnO₄ | 1,4-Dicarbonyl compounds | organicreactions.orgnih.gov |

| Directed Metalation | 1. t-BuLi, TMEDA 2. Electrophile (e.g., TMSCl, R-CHO) | 2-Substituted-3-(1-Boc-4-hydroxypiperidin-4-yl)furan |

Methodologies for Selective Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (N-Boc) group is a widely used amine protecting group due to its stability under many reaction conditions. However, its removal, known as deprotection, is a critical step in many synthetic sequences. The selection of the deprotection method is crucial, especially when other sensitive functional groups, such as the furan ring in this compound, are present.

Standard Acidic Deprotection:

The most common method for N-Boc cleavage involves treatment with a strong acid. nih.govpeptide.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is frequently employed. peptide.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or diethyl ether is also effective. nih.govjgtps.com The mechanism involves the protonation of the carbamate (B1207046) carbonyl, followed by the elimination of the stable tert-butyl cation, which is then trapped by the counterion or solvent, releasing the free amine and carbon dioxide. While effective, these strong acidic conditions can potentially lead to side reactions with acid-sensitive substrates.

Mild and Selective Deprotection Methods:

To avoid the potential degradation of the furan ring, milder deprotection conditions are often preferred. A variety of methods have been developed to achieve this selectivity.

Oxalyl Chloride in Methanol: A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.gov This system has been shown to be effective for a wide range of substrates, including those with acid-labile functional groups. nih.gov The reaction is generally fast and provides high yields of the deprotected amine. nih.gov

Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can lead to the thermolytic cleavage of the protecting group. acs.org This method avoids the use of acidic reagents altogether. Continuous flow reactors have been used to achieve selective thermal deprotection of N-Boc groups by carefully controlling the temperature. acs.org The ease of thermal deprotection often follows the order of N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. acs.org

Lewis Acid Catalysis: Certain Lewis acids can catalyze the cleavage of the N-Boc group under milder conditions than strong Brønsted acids. Reagents such as zinc bromide (ZnBr₂) have been used for this purpose.

Other Catalytic Systems: The use of heteropolyacids, such as Dawson heteropolyacid, has been reported for the selective deprotection of N-Boc groups. scispace.com These catalysts are often recoverable and reusable. scispace.com Additionally, catalytic amounts of iodine have been used for the cleavage of N-Boc groups under solvent-free or fusion conditions.

Table 2: Methodologies for N-Boc Deprotection

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Standard Acidic Cleavage | TFA in DCM; or HCl in dioxane/methanol | Common, effective, but can be harsh for acid-sensitive substrates. | nih.govpeptide.comjgtps.com |

| Mild Oxalyl Chloride Method | (COCl)₂, MeOH, room temperature | Fast, high yields, tolerates acid-labile groups. | nih.gov |

| Thermal Deprotection | Heating in a suitable solvent (e.g., TFE, MeOH) | Acid-free, selectivity can be controlled by temperature. | acs.org |

| Heteropolyacid Catalysis | Dawson heteropolyacid in CH₂Cl₂ | Mild, reusable catalyst. | scispace.com |

| Iodine Catalysis | Catalytic I₂, solvent-free or fusion | Mild, alternative to acidic methods. |

Applications of 1 Boc 4 3 Furyl 4 Piperidinol As a Key Synthetic Intermediate

Role in the Construction of Complex Polycyclic and Spirocyclic Frameworks

The structure of 1-Boc-4-(3-furyl)-4-piperidinol is well-suited for the synthesis of complex polycyclic and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. The piperidine (B6355638) ring can serve as a central scaffold upon which additional rings can be fused or attached.

One potential application is in the synthesis of spirocycles, where the C4-position of the piperidine ring acts as a spiro-center. For instance, the hydroxyl group could be transformed into a leaving group, followed by an intramolecular cyclization onto the furan (B31954) ring, or an intermolecular reaction with a bifunctional reagent to form a spirocyclic system. The synthesis of spiro-oxindoles, for example, often utilizes isatin (B1672199) derivatives in multicomponent reactions, and a suitably functionalized piperidine could participate in such transformations to create novel spiro-heterocycles. acs.org The development of synthetic routes to spirocyclic piperidine derivatives is an active area of research, with applications in creating novel ligands for biological targets. digitellinc.com

Furthermore, the furan moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct fused polycyclic systems. springernature.comresearchgate.net This dual reactivity of the piperidine and furan components within the same molecule allows for a diversity-oriented approach to complex molecular architectures.

Utilization in Medicinal Chemistry Building Block Libraries for Scaffold Diversification

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. thieme-connect.comnih.govresearchgate.net Similarly, the furan ring is a key component in many biologically active compounds. nih.govutripoli.edu.ly Consequently, this compound is an ideal building block for the creation of compound libraries for drug discovery. incb.org

The robust nature of the Boc-protected piperidine core and the potential for parallel chemical modifications make this compound suitable for high-throughput synthesis (HTS) platforms. chemdiv.com The hydroxyl group can be readily acylated, etherified, or substituted with a variety of functional groups in a parallel fashion. Likewise, the furan ring can undergo a range of transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to introduce further diversity. This allows for the rapid generation of a large library of related compounds for biological screening. The use of such building blocks is central to modern medicinal chemistry, enabling the exploration of vast chemical space to identify new lead compounds.

Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The design of focused compound libraries around a privileged scaffold is a common strategy for discovering such probes. This compound can serve as a starting point for libraries targeting a wide range of biological targets. For example, piperidinol-containing compounds have been identified as having anti-tuberculosis activity. rsc.orgwhiterose.ac.uk By systematically modifying the furan and piperidine moieties, a library of analogs can be synthesized to explore the structure-activity relationship (SAR) and develop potent and selective chemical probes.

Contributions to Target-Oriented Synthesis of Advanced Organic Molecules

Target-oriented synthesis (TOS) aims to create complex, often naturally occurring, molecules with high precision. The combination of a chiral piperidine and a furan ring in a single building block can significantly streamline the synthesis of such targets. researchgate.net The inherent functionalities of this compound can be strategically manipulated to introduce key structural features of the target molecule. The piperidine moiety can be a precursor to various alkaloid skeletons, while the furan can be a synthon for other functional groups or ring systems. nih.gov

Development of Novel Organocatalysts or Ligands

Chiral piperidine derivatives have been successfully employed as organocatalysts and as ligands in transition metal catalysis. nih.govresearchgate.netresearchgate.net The chiral environment provided by a substituted piperidine can induce enantioselectivity in a variety of chemical reactions. While this compound itself is achiral, it can be readily converted into chiral derivatives. For example, resolution of enantiomers or asymmetric synthesis could provide access to chiral versions of this molecule. These chiral building blocks could then be further modified to create novel catalysts or ligands for asymmetric synthesis, a critical area in the production of enantiomerically pure pharmaceuticals.

Advanced Structural Characterization Methodologies for 1 Boc 4 3 Furyl 4 Piperidinol

Spectroscopic Analysis for Definitive Structure Elucidation

Spectroscopic methods provide a wealth of information regarding the molecular formula, connectivity, and the nature of functional groups within a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a new compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula. For 1-Boc-4-(3-furyl)-4-piperidinol, HRMS would be used to confirm the expected molecular formula of C₁₄H₂₁NO₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments would be employed to characterize this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the piperidine (B6355638) ring, and the furan (B31954) ring.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The expected spectrum would show resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring (including the hydroxyl- and furan-bearing quaternary carbon), and the carbons of the furan ring.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity of the atoms, a series of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, providing an unambiguous map of the molecular structure.

A hypothetical data table for the expected NMR shifts is presented below, based on known values for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc Group | ||

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| -C(CH₃)₃ | ~80.0 | |

| -C=O | ~155.0 | |

| Piperidine Ring | ||

| -CH₂- (axial & equatorial) | ~1.5-1.9 (m) | ~35-45 |

| -CH₂-N- (axial & equatorial) | ~3.0-4.0 (m) | ~40-50 |

| -C(OH)- | ~68-72 | |

| Furan Ring | ||

| Furyl-H | ~6.4 (m, 1H), ~7.4 (m, 2H) | ~110, ~140, ~143 |

Note: This is a representative table. Actual chemical shifts may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the C-H stretches of the aliphatic and aromatic moieties, and a strong C=O stretch for the carbamate (B1207046) group of the Boc protector (around 1680-1700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further information on the skeletal vibrations of the piperidine and furan rings.

Crystallographic Studies for Absolute Stereochemistry and Conformation Analysis

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a precise three-dimensional model of the molecule. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). For chiral molecules, this method can also establish the absolute stereochemistry.

Chiroptical Spectroscopy for Stereochemical Assignment

Given that this compound is a chiral molecule, chiroptical techniques are essential for determining its stereochemical configuration in the absence of single-crystal X-ray data from a chiral space group.

Optical Rotation: This measurement determines the direction and magnitude of the rotation of plane-polarized light by a solution of the chiral compound. It can be used to distinguish between enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretically calculated spectra to assign the absolute configuration.

Computational and Theoretical Studies on 1 Boc 4 3 Furyl 4 Piperidinol and Its Derivatives

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of flexible molecules like 1-Boc-4-(3-furyl)-4-piperidinol are intrinsically linked to their three-dimensional structure. Conformational analysis is therefore crucial to understanding their behavior. The piperidine (B6355638) ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The presence of bulky substituents, such as the Boc group on the nitrogen and the 3-furyl and hydroxyl groups at the C4 position, introduces significant steric and electronic interactions that influence the conformational equilibrium.

A comprehensive conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This process can be initiated using molecular mechanics force fields, which provide a rapid initial exploration of possible conformations. Subsequent refinement of the geometries and energies of the located minima would then be carried out using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

The primary conformational isomerism in this compound arises from the orientation of the substituents on the piperidine ring. The chair conformation is generally the most stable for a piperidine ring. In this conformation, the substituents can be oriented in either axial or equatorial positions. For this compound, two principal chair conformations are of interest: one with the 3-furyl group in an axial position and the hydroxyl group in an equatorial position, and the other with the furyl group equatorial and the hydroxyl group axial. The large Boc group on the nitrogen atom also influences the ring geometry and the rotational barrier around the N-C(O) bond.

The relative energies of these conformers can be calculated to determine the most stable arrangement. It is generally expected that the conformer with the bulky 3-furyl group in the more sterically favored equatorial position would be lower in energy. The presence of intramolecular hydrogen bonding between the axial hydroxyl group and the piperidine nitrogen or the oxygen of the Boc group could, however, stabilize the alternative conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 3-Furyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| A | Equatorial | Axial | 0.00 |

| B | Axial | Equatorial | 2.5 |

| C | Skew-Boat | - | > 5.0 |

This is a hypothetical data table for illustrative purposes.

Energy landscape mapping would reveal the transition states connecting these conformers, providing insights into the dynamics of conformational interchange. For instance, the energy barrier for the chair-flip process could be calculated. Such studies are invaluable for understanding how the molecule might adapt its shape to bind to a biological target.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to its reactivity. Methods like DFT are widely used to calculate a variety of electronic properties. jksus.org For this compound, these calculations can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In an MEP map of this compound, one would expect to see negative potential (red regions) around the oxygen atoms of the hydroxyl and Boc groups, as well as the oxygen of the furan (B31954) ring, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic and hydrogen-bond-donating capabilities.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting ability. For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO might be distributed over the carbonyl group of the Boc protecting group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | 3-Furyl Ring |

| LUMO | 1.2 | Boc Carbonyl Group |

| HOMO-LUMO Gap | 7.7 | - |

This is a hypothetical data table for illustrative purposes.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity. Reactivity indices such as chemical hardness, softness, and electrophilicity can also be derived from the FMO energies, providing a quantitative measure of the molecule's reactivity profile.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for validating the accuracy of the computational model.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for different conformers of this compound can be compared with experimental data to determine the predominant conformation in solution. For example, the chemical shifts of the piperidine ring protons would be highly sensitive to their axial or equatorial orientation. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Piperidine Ring Protons of this compound

| Proton | Predicted (Axial) | Predicted (Equatorial) | Experimental |

| H-2/6 | 2.80 | 3.90 | 2.95, 3.85 |

| H-3/5 | 1.65 | 2.10 | 1.70, 2.05 |

This is a hypothetical data table for illustrative purposes.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR spectra. The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the Boc group, and various C-H and C-O stretches of the piperidine and furan rings. Comparing the calculated and experimental IR spectra can confirm the presence of specific functional groups and provide insights into intermolecular interactions, such as hydrogen bonding.

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Transformations

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions. For synthetic transformations involving this compound, computational modeling can be used to map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products.

A key synthetic transformation for this molecule could be its synthesis, for instance, via the addition of a 3-furyllithium or 3-furylmagnesium halide to 1-Boc-4-piperidone. Computational studies can model this nucleophilic addition reaction. By locating the transition state for the C-C bond formation, the activation energy for the reaction can be calculated, providing a measure of the reaction rate. The model can also predict the stereochemical outcome of the reaction, explaining why one diastereomer might be formed in preference to another.

Furthermore, reactions involving the functional groups of this compound, such as dehydration of the tertiary alcohol or substitution reactions on the furan ring, can be investigated. For example, the mechanism of acid-catalyzed dehydration could be explored, identifying the key carbocationic intermediates and the transition states leading to the formation of different alkene products.

Table 4: Hypothetical Calculated Activation Energies for a Synthetic Transformation of a 1-Boc-4-piperidinol Derivative

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Addition | TS1 | 15.2 |

| Protonation | TS2 | 5.1 |

This is a hypothetical data table for illustrative purposes.

These theoretical investigations provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. This knowledge can be leveraged to optimize reaction conditions, improve yields, and design more efficient synthetic routes to this compound and its derivatives.

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Boc 4 3 Furyl 4 Piperidinol

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The synthesis of 4-substituted-4-piperidinols, particularly those bearing aryl or heteroaryl groups, often relies on the addition of organometallic reagents to a suitable 4-piperidone (B1582916) precursor. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for the synthesis of 1-Boc-4-(3-furyl)-4-piperidinol.

A key area of development will be the refinement of catalytic enantioselective methods to control the stereochemistry at the C4 position. While the addition of a 3-furyllithium or 3-furylmagnesium halide to 1-Boc-4-piperidone is a straightforward approach, achieving high enantioselectivity without a chiral auxiliary is a significant challenge. Future investigations may explore the use of chiral ligands with various metal catalysts to induce asymmetry in the addition of the furan (B31954) moiety.

Furthermore, the development of direct C-H functionalization methods represents a promising frontier. Catalytic systems that can directly couple furan with a C-H bond at the 4-position of the piperidine (B6355638) ring would offer a more atom-economical and environmentally benign synthetic route.

Table 1: Potential Catalytic Systems for the Asymmetric Synthesis of 4-Aryl-4-piperidinol Analogs

| Catalyst/Ligand System | Substrate Scope | Enantioselectivity (ee) | Potential for Adaptation to this compound |

| Rhodium/(S)-BINAP | Arylboronic acids and dihydropyridines | High | Could be adapted for the addition of a 3-furylboronic acid derivative. |

| Copper/Chiral Diamine | Organolithium reagents and N-Boc-4-piperidone | Moderate to High | Direct application with 3-furyllithium is a strong possibility. |

| Palladium/Josiphos | Aryl halides and piperidines (via α-arylation) | High | A multi-step approach involving the synthesis of a suitable precursor. |

This table presents data from analogous systems to illustrate potential catalytic approaches for the synthesis of this compound.

Implementation in Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous flow manufacturing is a paradigm shift in the pharmaceutical and fine chemical industries, offering enhanced safety, efficiency, and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry.

A potential flow process could involve the in-situ generation of the reactive 3-furyllithium species, which is then immediately reacted with a stream of 1-Boc-4-piperidone solution in a microreactor. This approach would minimize the handling of the unstable organolithium reagent and allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities. nih.govnih.gov

Furthermore, multi-step continuous processes could be envisioned, where the crude product from the flow reactor is directly subjected to in-line purification or subsequent chemical transformations. This integration of steps streamlines the manufacturing process, reduces waste, and lowers operational costs. The development of robust packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the continuous synthesis of this and related piperidine derivatives. bohrium.comdurham.ac.ukspringerprofessional.demdpi.comuc.pt

Table 2: Comparison of Batch vs. Potential Flow Synthesis of Piperidine Derivatives

| Parameter | Conventional Batch Synthesis | Potential Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Handling of bulk, unstable reagents | In-situ generation and immediate consumption of hazardous reagents |

| Scalability | Challenging, requires larger reactors | "Numbering-up" or "scaling-up" of microreactors |

| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing |

| Product Purity | Often requires extensive purification | Potentially higher purity due to controlled conditions |

This table illustrates the potential advantages of applying flow chemistry to the synthesis of piperidine derivatives like this compound, based on general principles and findings from related heterocyclic syntheses.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of a furan ring and a tertiary alcohol on a piperidine scaffold in this compound opens up avenues for exploring novel chemical transformations.

The furan moiety is known to participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening transformations. acs.org Future research could investigate the reactivity of the furan ring in this compound towards a range of dienophiles and electrophiles. The proximity of the bulky piperidinol group may influence the stereochemical outcome of these reactions in interesting ways.

Furthermore, the tertiary alcohol could be a handle for further functionalization. Dehydration could lead to the formation of a tetrahydropyridine (B1245486) derivative, a valuable synthon in its own right. Alternatively, the hydroxyl group could direct the reactivity of adjacent C-H bonds through metal-catalyzed processes.

A particularly intriguing area for exploration is the palladium-catalyzed cross-coupling of the 3-furyl group. nih.govsigmaaldrich.comorganic-chemistry.orgnih.gov By converting the furan to a more reactive derivative, such as a boronic ester or a stannane, it could be coupled with a variety of partners to generate a library of novel 4-substituted piperidinols with diverse functionalities.

Integration into Materials Science and Supramolecular Chemistry Applications

The structural features of this compound make it a promising building block for the construction of novel materials and supramolecular assemblies.

The furan ring is a well-established monomer for the synthesis of furan-based polymers. wikipedia.orgwiley-vch.dersc.orgresearchgate.netwikipedia.org Incorporation of this compound into a polymer backbone could lead to materials with interesting properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The piperidine moiety could introduce basic sites, influencing the material's pH-responsiveness or catalytic activity.

In the realm of supramolecular chemistry, the piperidine ring can participate in hydrogen bonding and other non-covalent interactions to form well-defined assemblies. researchgate.net The furan and hydroxyl groups provide additional sites for intermolecular interactions. It is conceivable that this compound could be used to construct self-assembling monolayers, gels, or crystalline frameworks with potential applications in areas such as drug delivery or sensing. The ability of piperidine derivatives to form complexes with metal ions also suggests potential applications in the design of novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Retrosynthetic Planning and Molecular Design

Retrosynthetic analysis, a cornerstone of synthetic planning, can be significantly enhanced by AI algorithms. These tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways to this compound, potentially identifying routes that a human chemist might overlook. chemrxiv.org This is particularly valuable for complex heterocyclic targets where the number of possible disconnections is large.

Furthermore, ML models can be trained to predict the optimal reaction conditions for the synthesis of this compound, including the choice of catalyst, solvent, temperature, and reaction time. acs.orgbeilstein-journals.orgbohrium.com By analyzing existing data on similar reactions, these models can guide experimental design, reducing the number of trial-and-error experiments required to achieve high yields and purity. As more data on the synthesis and reactivity of furan- and piperidine-containing compounds become available, the predictive power of these models will continue to improve, accelerating the discovery and development of new molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-Boc-4-(3-furyl)-4-piperidinol, and what key intermediates are involved?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 4-position. A critical step is the introduction of the 3-furyl group via nucleophilic substitution or transition metal-catalyzed coupling. For example, 1-Boc-4-piperidone (CAS 79099-07-3) serves as a precursor, where the ketone is reduced to the alcohol, and the furyl group is introduced via Grignard or organometallic reagents . Acylation or alkylation reactions, as seen in analogous spiro-piperidine systems, may also guide methodology .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and furyl proton signals (δ 6.2–7.4 ppm).

- IR : Detects carbonyl stretching (~1680–1720 cm⁻¹ for Boc carbamate) and hydroxyl groups (~3200–3600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, though fragmentation patterns may vary due to Boc group stability .

Q. How does the Boc group influence the stability of this compound under varying pH and temperature conditions?

The Boc group is acid-labile, requiring neutral or mildly basic conditions for storage. Decomposition occurs under strong acids (e.g., TFA) or prolonged heat (>100°C), releasing CO₂ and tert-butanol. Stability studies should include HPLC monitoring under accelerated degradation conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthetic yield of this compound?

Use factorial design to screen critical variables (e.g., reaction time, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature, stoichiometry, and solvent. Subsequent sequential simplex optimization refines conditions for maximum yield, particularly for multi-variable systems .

Q. How can researchers investigate the pharmacological activity of this compound in receptor-binding studies?

The furyl group’s electron-rich structure suggests potential interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Employ radioligand binding assays or surface plasmon resonance (SPR) to measure affinity. Molecular docking simulations (using software like AutoDock) can predict binding modes, guided by structural analogs such as antipsychotic piperidine derivatives .

Q. How should contradictory data in spectroscopic characterization (e.g., GC-MS vs. NMR) be resolved?

Contradictions may arise from impurities or degradation. Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity. If GC-MS shows unexpected fragments, repeat under milder ionization conditions (e.g., ESI-MS) and compare with synthetic intermediates .

Q. What methodologies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or circular dichroism (CD) to resolve enantiomers. For diastereomers, NOESY NMR or X-ray crystallography (if crystals are obtainable) provides definitive configurations .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates transition states and activation energies for reactions like deprotection or electrophilic substitutions. Solvent effects are modeled using COSMO-RS. Validate predictions with small-scale exploratory experiments .

Q. What purification strategies address challenges in isolating this compound from byproducts?

Use flash chromatography (silica gel, hexane/EtOAc gradients) for bulk impurities. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water). Recrystallization in tert-butyl methyl ether (MTBE) may improve purity .

Q. What engineering considerations are critical for scaling up this compound synthesis?

Focus on heat management (e.g., jacketed reactors for exothermic steps) and solvent recovery (distillation under reduced pressure). Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .

Notes

- Methodology : Emphasizes reproducibility, validation, and cross-disciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

- Contradictions : Resolved via multi-technique validation (e.g., NMR + MS) and iterative experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.